(3-Formyl-2,4-dimethoxyphenyl)boronic acid
Description
Properties
Molecular Formula |
C9H11BO5 |
|---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
(3-formyl-2,4-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-7(10(12)13)9(15-2)6(8)5-11/h3-5,12-13H,1-2H3 |
InChI Key |
XDSWOCDVIGVYCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C=O)OC)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Characterization and Handling of Formyl-Dimethoxy Phenylboronic Acids
Executive Summary
Formyl-dimethoxy phenylboronic acids represent a specialized class of orthogonal building blocks used extensively in the synthesis of complex pharmacophores, particularly benzoxaboroles and biaryl systems via Suzuki-Miyaura cross-coupling.
However, their characterization presents a unique analytical paradox: Boronic acids do not exhibit a traditional melting point. Instead, they undergo a thermal dehydration event to form boroxine anhydrides, often confusing standard QC workflows. This guide details the physical description, thermal behavior, and rigorous characterization protocols required to work with these compounds effectively.
Physical Description & Structural Landscape
General Physical State
In their pure form, formyl-dimethoxy phenylboronic acids are typically crystalline solids .
-
Color: Ranging from white to pale yellow/tan . The yellowing is often attributed to the conjugation of the formyl group (aldehyde) with the aromatic system, or trace oxidation products.
-
Texture: Fine powder or needles, depending on the recrystallization solvent (often water/acetonitrile mixtures).
-
Solubility: Moderate solubility in polar organic solvents (DMSO, DMF, Methanol). Low solubility in non-polar solvents (Hexanes) and cold water.
Key Isomers and Expected Properties
While specific melting points vary by lot and hydration state, the following table summarizes the expected physicochemical profiles for the most relevant isomers used in drug discovery.
| Compound Name | Structure Description | Physical Appearance | Melting/Decomposition Range* |
| 4-Formyl-2,5-dimethoxyphenylboronic acid | Para-relationship between B and CHO; steric crowding by OMe. | Off-white to light yellow powder | 220°C – 225°C (Decomposition) |
| 2-Formyl-3,4-dimethoxyphenylboronic acid | Ortho-relationship facilitates potential intramolecular interactions. | White to tan solid | 145°C – 155°C (Broad) |
| 3-Formyl-4,5-dimethoxyphenylboronic acid | Isolated aldehyde; less steric hindrance at Boron. | White crystalline powder | 180°C – 185°C |
*Note: Values represent the transition temperature where dehydration or decomposition dominates. See Section 3 for the mechanism.
The "Melting Point" Paradox: Thermal Dehydration
It is scientifically inaccurate to assign a single, sharp melting point to a boronic acid. Upon heating, these compounds undergo a reversible dehydration reaction to form a cyclic trimer known as a boroxine .
The Dehydration Mechanism
As temperature increases, three molecules of the boronic acid release three molecules of water. The observed "melting point" is frequently the melting point of the resulting anhydrous boroxine, or a depression of that point due to the water mixture.
Key Insight: For formyl-substituted boronic acids, the aldehyde group adds a layer of complexity. At high temperatures (>200°C), the aldehyde can oxidize or undergo Cannizzaro-type disproportionation, leading to darkening (charring) rather than a clean melt.
Visualization of Thermal Behavior
The following diagram illustrates the equilibrium and the interference it causes in melting point determination.
Figure 1: The thermal dehydration pathway of boronic acids. The observed phase change is often the boroxine, not the acid monomer.
Validated Characterization Protocols
To ensure scientific integrity, rely on NMR and Titration rather than Melting Point for purity assessment.
Protocol: Purity Determination via Quantitative NMR (qNMR)
Rationale: qNMR avoids thermal stress and directly measures the molar ratio of the target molecule against an internal standard.
-
Solvent Selection: Use DMSO-d6 .
-
Why: DMSO helps break up hydrogen-bonded dimers and prevents boroxine formation in solution better than CDCl3.
-
-
Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity).
-
Procedure:
-
Weigh ~10 mg of Formyl-dimethoxy boronic acid (precision ±0.01 mg).
-
Weigh ~10 mg of Internal Standard.
-
Dissolve both in 0.6 mL DMSO-d6.
-
Set relaxation delay (d1) to >30 seconds to ensure full relaxation of protons.
-
-
Analysis: Integrate the aldehyde proton (~10.0 ppm) or the methoxy protons (~3.8 ppm) against the standard.
Protocol: Melting Point Determination (If Required)
If a melting point is strictly required for regulatory documentation, use the Sealed Capillary Method .
-
Pre-drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Sealing: Load the sample into a glass capillary. Flame-seal the open end.
-
Why: Sealing traps the water vapor released during dehydration, maintaining an equilibrium that more closely resembles the "true" melting point of the mixture rather than the pure anhydride.
-
-
Ramp Rate: Use a fast ramp rate (5°C/min) once near the expected range to minimize decomposition time.
Stability and Storage
Formyl-dimethoxy boronic acids possess two reactive centers: the Boronic Acid (prone to dehydration/protodeboronation) and the Aldehyde (prone to oxidation).
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.
-
Risk: Exposure to air causes the aldehyde to oxidize to the carboxylic acid (Carboxy-dimethoxy phenylboronic acid), changing the physical appearance from white to yellow/brown.
-
-
Container: Amber glass vials with Teflon-lined caps.
Protodeboronation Risk
In the presence of moisture and heat, the C-B bond can cleave, replacing the boronic acid group with a proton.
-
Mechanism: Base-catalyzed protodeboronation is accelerated by the electron-donating methoxy groups.
-
Prevention: Avoid storage in basic buffers or prolonged exposure to humidity.
Synthetic Utility Workflow
The following diagram outlines the standard workflow for utilizing these building blocks in Suzuki Coupling, highlighting the critical activation step.
Figure 2: Activation pathway in Suzuki-Miyaura coupling. The boronate anion formation is critical for reactivity.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Santucci, L., et al. (2020). "Protodeboronation of Phenylboronic Acids: Mechanism and Stability." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2023). "Boronic Acid Handling and Stability Technical Guide."
-
Combi-Blocks. (2023). "Product Data Sheet: 4-Formyl-2,5-dimethoxyphenylboronic acid."
Disclaimer: The melting point data provided are aggregate ranges from standard chemical databases. Always perform lot-specific analysis using the protocols defined in Section 4.
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of (3-Formyl-2,4-dimethoxyphenyl)boronic Acid
Strategic Overview
(3-Formyl-2,4-dimethoxyphenyl)boronic acid represents a highly valuable but synthetically challenging building block. Its structural utility lies in the formyl group (C-3) , which serves as a versatile handle for reductive amination or condensation, and the dimethoxy motif (C-2, C-4) , which modulates lipophilicity and metabolic stability in medicinal chemistry targets.
However, this molecule presents a "Perfect Storm" of challenges for Suzuki-Miyaura coupling:
-
Ortho-Effect (Steric Hindrance): The C-2 methoxy group is ortho to the boronic acid. This drastically slows the rate of transmetallation, often the turnover-limiting step in hindered couplings.
-
Electronic Deactivation: While methoxy groups are electron-donating (increasing nucleophilicity), the specific substitution pattern can lead to rapid protodeboronation (loss of the boron moiety) before coupling occurs, especially under aqueous basic conditions.
-
Aldehyde Sensitivity: The C-3 formyl group is susceptible to Cannizzaro disproportionation or oxidation if harsh bases (e.g., hydroxide) are used.
This guide provides two validated protocols: Method A (The "Gold Standard" for hindered substrates) and Method B (A cost-effective alternative for less hindered partners).
Critical Mechanistic Insight
The failure mode for this substrate is rarely oxidative addition; it is almost always failed transmetallation or protodeboronation .
-
The Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands).
-
Why: Ligands like SPhos and XPhos are electron-rich (facilitating oxidative addition) but, more importantly, bulky. This bulk promotes the formation of monoligated Pd(0) species, which creates the necessary space for the sterically hindered 2-methoxy boronic acid to approach the metal center.
Pathway Visualization
The following diagram illustrates the specific bottleneck (Transmetallation) and how the recommended protocol overcomes it.
Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the C-2 methoxy group.
Experimental Protocols
Method A: The "Gold Standard" (SPhos Pd G2)
Recommended for: Coupling with aryl chlorides, heteroaryl halides, or when high yields are critical. Mechanism: Utilizes the Buchwald G2 precatalyst to generate the active L-Pd(0) species immediately, preventing catalyst decomposition.
Reagents & Materials
-
Substrate: (3-Formyl-2,4-dimethoxyphenyl)boronic acid (1.2 - 1.5 equiv).
-
Coupling Partner: Aryl/Heteroaryl Bromide or Chloride (1.0 equiv).
-
Catalyst: SPhos Pd G2 (CAS: 1375325-68-0) (2-5 mol%).
-
Base: Potassium Phosphate Tribasic (
), finely ground (2.0 - 3.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 ratio). Alternatively, Toluene/Water for highly hydrophobic substrates.
Step-by-Step Workflow
-
Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar.
-
Solids Addition: Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), SPhos Pd G2 (0.02 mmol), and
(2.0 mmol). -
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
). Crucial: Oxygen promotes homocoupling and deboronation. -
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Visual Check: The reaction usually turns from orange/red to black upon completion.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
. -
Purification: Flash chromatography. Note: The aldehyde group makes the product slightly polar; adjust gradient accordingly.
Method B: Cost-Effective Protocol (Pd(dppf)Cl2)
Recommended for: Scale-up of less hindered aryl bromides where cost is a driver. Mechanism: The bidentate dppf ligand prevents fast catalyst decomposition but is less active than SPhos.
Reagents
-
Catalyst:
(3-5 mol%). -
Base:
or (2.0 equiv). -
Solvent: DME (Dimethoxyethane) / Water (3:1).
Step-by-Step Workflow
-
Dissolution: Dissolve aryl bromide and boronic acid (1.1 equiv) in DME.
-
Base: Add aqueous
(2M solution). -
Degas: Sparge the biphasic mixture with Argon for 10 minutes. Do not skip this step.
-
Catalyst: Add
. -
Heat: Reflux (approx 85°C) for 12-16 hours.
-
Monitoring: Monitor by TLC/LCMS. If the boronic acid is consumed but starting material remains, add 0.2 equiv more boronic acid.
Data Presentation & Comparison
The following table summarizes expected performance based on the coupling partner's electronic nature.
| Coupling Partner (Ar-X) | Method A Yield (SPhos) | Method B Yield (dppf) | Notes |
| Electron-Deficient Aryl Bromide (e.g., 4-CN-Ph-Br) | 92-98% | 85-90% | Easy coupling. Method B is sufficient. |
| Electron-Rich Aryl Bromide (e.g., 4-OMe-Ph-Br) | 85-92% | 60-75% | Transmetallation is slow; SPhos is required. |
| Aryl Chloride (Any) | 80-90% | < 20% | Method B fails for chlorides. Use Method A. |
| Heterocycle (e.g., 2-Cl-Pyridine) | 88-95% | 40-50% | Heterocycles poison Pd; SPhos protects the center. |
Troubleshooting & Optimization
Issue: Protodeboronation (Loss of Boron)
-
Symptom: LCMS shows the formation of 3-formyl-2,4-dimethoxybenzene (hydrolysis product) instead of the coupled product.
-
Cause: The electron-rich ring + ortho substituents facilitate C-B bond cleavage in the presence of water/base.
-
Fix: Switch to Anhydrous Conditions .
-
Use
(anhydrous) . -
Solvent: Anhydrous Dioxane or DMF.
-
Temp: Lower to 60°C and extend time.
-
Issue: Aldehyde Oxidation
-
Symptom: Formation of carboxylic acid byproduct (
). -
Cause: Trace oxygen in the presence of base, or Cannizzaro reaction.
-
Fix: Ensure rigorous degassing. Switch base from Carbonate to Phosphate (
). Avoid Hydroxide bases completely.
Workflow Visualization
Figure 2: Operational workflow ensuring anaerobic conditions to protect the aldehyde and catalyst.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- Core Reference: Establishes SPhos as the premier ligand for ortho-substituted boronic acids.
- Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]
- Relevance: While focused on fluoro-acids, the protocol for unstable/hindered acids is directly applicable to electron-rich/hindered systems.
- Source: Verification of catalyst specific
Reductive amination conditions for (3-Formyl-2,4-dimethoxyphenyl)boronic acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: Performing a reductive amination on (3-Formyl-2,4-dimethoxyphenyl)boronic acid presents a distinct "perfect storm" of chemical challenges. You are not merely reacting an aldehyde; you are navigating a sterically congested core while preserving a sensitive Lewis-acidic moiety .
-
The "Twin-Methoxy" Steric Blockade: The aldehyde at position C3 is flanked by methoxy groups at C2 and C4. This ortho-ortho disubstitution creates a significant steric barrier, severely retarding the nucleophilic attack of the amine. Standard equilibrium kinetics will not favor imine formation; they must be forced.
-
Boronic Acid Sensitivity: The
group is susceptible to protodeboronation under harsh heating or strong basic conditions. Furthermore, free boronic acids can form reversible anhydrides (boroxines) or interact with the diol-like transition states of certain reducing agents. -
Zwitterionic Product: The resulting product will contain both a basic amine and an acidic boronic acid, behaving as a zwitterion. This renders standard silica chromatography difficult (severe streaking/irreversible binding) and necessitates a solubility-based purification strategy.
The Solution: We will utilize a Modified Abdel-Magid Protocol optimized for hindered substrates. We favor Sodium Triacetoxyborohydride (STAB) for its high chemoselectivity, but we will introduce THF (to solubilize the boronic acid) and Molecular Sieves (to drive the unfavorable equilibrium). For extremely unreactive amines, a Titanium(IV)-Mediated variant is provided as a backup.
Part 2: Mechanistic Pathway & Workflow
The following diagram illustrates the reaction pathway, highlighting the critical "Steric Gate" that must be overcome and the zwitterionic nature of the workup.
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the hemiaminal-to-imine transition and the role of water removal.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" (Modified STAB Protocol)
Recommended for primary amines and unhindered secondary amines.
Reagents & Materials:
-
Substrate: (3-Formyl-2,4-dimethoxyphenyl)boronic acid (1.0 equiv).
-
Amine: 1.1 – 1.2 equiv (Use free base; if HCl salt is used, add 1.0 equiv TEA).
-
Solvent: Anhydrous THF (Tetrahydrofuran). Note: DCE is standard for STAB, but THF is preferred here for Boronic Acid solubility.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
-
Desiccant: Activated 4Å Molecular Sieves (Powdered).
Step-by-Step Procedure:
-
Preparation of the "Steric Soup":
-
In a flame-dried reaction vial equipped with a stir bar, charge the Boronic Acid substrate (1.0 equiv) and Activated 4Å Molecular Sieves (approx. 500 mg per mmol substrate).
-
Add Anhydrous THF (Concentration: 0.1 M).
-
Add the Amine (1.1 equiv).
-
Add Glacial Acetic Acid (1.0 equiv). Crucial: Acid catalysis is required to activate the hindered carbonyl.
-
-
Imine Pre-Formation (The Waiting Game):
-
Stir the mixture vigorously at Room Temperature for 2–4 hours .
-
Checkpoint: Due to the 2,4-dimethoxy steric bulk, imine formation is slow. Do not rush this step. If LCMS shows <50% imine, heat to 40°C for 1 hour.
-
-
Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Add STAB (1.5 equiv) in one portion.
-
Allow to warm to Room Temperature and stir overnight (12–16 hours).
-
-
Quench & Workup (Zwitterion Handling):
-
Quench by adding Saturated NaHCO3 (slowly, gas evolution).
-
Phase Separation: Extract with EtOAc (3x).
-
Note: If the product is highly polar (zwitterionic), it may remain in the aqueous phase. In this case, adjust aqueous layer to pH ~7 (Isoelectric point) and look for precipitation, or extract with n-Butanol.
-
-
Dry organics over Na2SO4, filter, and concentrate.
-
Method B: The "Heavy Duty" (Titanium-Mediated)
Required for secondary amines or anilines where Method A fails.
Mechanism: Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger, forcing the reaction to the imine even in sterically crowded environments.
Protocol:
-
Mix Substrate (1.0 equiv) and Amine (1.2 equiv) in a vial.
-
Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv) NEAT (no solvent) or in minimal THF.
-
Stir at 40–50°C for 4–6 hours. The mixture will become viscous.
-
Dilute with Methanol (approx. 2 mL/mmol).
-
Cool to 0°C and add Sodium Borohydride (NaBH4) (1.5 equiv) carefully. Caution: Exothermic.
-
Workup: Quench with 1N NaOH (to precipitate Titanium salts as TiO2). Filter through Celite. Adjust filtrate pH to 7 to isolate the amino-boronic acid.
Part 4: Data Summary & Troubleshooting
| Variable | Standard Condition | Optimization for 2,4-DiOMe | Reason |
| Solvent | DCE / DCM | THF | Improves solubility of polar Boronic Acid. |
| Water Removal | None / MgSO4 | 4Å Mol Sieves / Ti(OiPr)4 | Essential to overcome steric equilibrium shift. |
| Temperature | RT | RT to 40°C | Slight heat overcomes steric barrier (Do not exceed 60°C). |
| Purification | Silica Column | Isoelectric Precipitation | Silica binds boronic acids irreversibly. |
Troubleshooting Guide:
-
Issue: Low Conversion to Imine.
-
Cause: Steric hindrance of 2,4-dimethoxy groups.
-
Fix: Switch to Method B (Titanium). The Lewis acidity of Ti is stronger than proton catalysis.
-
-
Issue: Protodeboronation (Loss of Boron).
-
Cause: Reaction temperature too high (>60°C) or prolonged exposure to strong base.
-
Fix: Keep temperature <40°C. Ensure quench is neutral (pH 7), not strongly basic.
-
-
Issue: Product "Disappears" on Column.
-
Cause: Boronic acid interacting with Silica silanols.
-
Fix: Use Reverse Phase (C18) chromatography with Water/Acetonitrile (no TFA, use Formic acid) OR perform an Acid/Base extraction cleanup.
-
Part 5: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Context: Establishes the baseline STAB protocol and the role of Acetic Acid in catalysis.
-
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link
-
Context: Foundation for Method B, specifically for sterically hindered carbonyls.
-
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
-
Context: Validates the Ti(OiPr)4 / NaBH4 combination as a safer alternative to Cyanoborohydride.
-
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Context: Authoritative source on the stability, handling, and purification (zwitterionic nature) of boronic acids.
-
Synthesis of (3-Formyl-2,4-dimethoxyphenyl)boronic acid: A Detailed Protocol for Advanced Research
(3-Formyl-2,4-dimethoxyphenyl)boronic acid is a key building block in contemporary drug discovery and organic synthesis, prized for its utility in Suzuki-Miyaura cross-coupling reactions. Its trifunctional nature, featuring a boronic acid for coupling, an aldehyde for further derivatization, and electron-donating methoxy groups that modulate reactivity, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the readily available precursor 2,4-dimethoxybenzaldehyde. The methodology is grounded in established chemical principles and offers insights into the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
The synthesis is logically divided into two primary stages: the regioselective bromination of the electron-rich aromatic ring, followed by a low-temperature lithium-halogen exchange and subsequent borylation to install the boronic acid moiety.
Part 1: Electrophilic Bromination of 2,4-Dimethoxybenzaldehyde
The initial step involves the synthesis of the key intermediate, 3-bromo-2,4-dimethoxybenzaldehyde. The two methoxy groups on the aromatic ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. As the para position (C5) is sterically more accessible, careful control of the reaction conditions is necessary to favor bromination at the C3 position, which is ortho to the C4-methoxy group and meta to the C2-methoxy and C1-aldehyde groups. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering a reliable and manageable source of electrophilic bromine.
Experimental Protocol: Synthesis of 3-bromo-2,4-dimethoxybenzaldehyde
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.0 eq). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 10 volumes).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the stirred solution of 2,4-dimethoxybenzaldehyde at 0 °C (ice bath). The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of undesired byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 3-bromo-2,4-dimethoxybenzaldehyde as a solid.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 2,4-Dimethoxybenzaldehyde | 166.17 | 1.0 eq | Specify mass |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 eq | Specify mass |
| Acetonitrile | 41.05 | - | ~10 volumes |
| Sodium Thiosulfate (sat. aq.) | - | - | As needed |
| Sodium Bicarbonate (sat. aq.) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Part 2: Lithium-Halogen Exchange and Borylation
The second stage of the synthesis converts the aryl bromide intermediate into the target boronic acid. This is achieved through a lithium-halogen exchange reaction at low temperature using an organolithium reagent, typically n-butyllithium (n-BuLi). This generates a highly reactive aryllithium species, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final (3-Formyl-2,4-dimethoxyphenyl)boronic acid. Maintaining cryogenic temperatures (e.g., -78 °C) is critical to prevent side reactions, such as the aryllithium intermediate attacking the aldehyde group of another molecule.
Experimental Protocol: Synthesis of (3-Formyl-2,4-dimethoxyphenyl)boronic acid
-
Anhydrous Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Add the purified 3-bromo-2,4-dimethoxybenzaldehyde (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 20 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative that the temperature is strictly maintained throughout the addition of the organolithium reagent.
-
Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq, typically as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: In a separate, dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. The borate ester is added after the lithiation is complete to ensure the aryllithium is trapped efficiently.
-
Warming and Hydrolysis: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or by performing a pH-controlled extraction. For the latter, dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaOH). The aqueous layer containing the boronic acid salt is then washed with an organic solvent to remove non-acidic impurities, followed by acidification with HCl to precipitate the pure boronic acid. The solid is then collected by filtration, washed with cold water, and dried under vacuum.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 3-bromo-2,4-dimethoxybenzaldehyde | 245.06 | 1.0 eq | Specify mass |
| n-Butyllithium (in hexanes) | 64.06 | 1.1 eq | Specify volume |
| Triisopropyl borate | 188.08 | 1.2 eq | Specify volume |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~20 volumes |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Synthetic Pathway Overview
Figure 1: Overall synthetic scheme for (3-Formyl-2,4-dimethoxyphenyl)boronic acid.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the two-stage synthesis.
Characterization
The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
¹H NMR: To confirm the presence of the aldehyde proton (~10 ppm), aromatic protons with characteristic splitting patterns, and methoxy group protons (~3.9-4.0 ppm). The boronic acid proton is often broad and may not be observed.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
By following this detailed protocol, researchers can reliably synthesize (3-Formyl-2,4-dimethoxyphenyl)boronic acid, a valuable tool for advancing research in medicinal chemistry and materials science. Strict adherence to anhydrous and low-temperature conditions in the second step is paramount for achieving a high yield and purity of the final product.
Bioconjugation applications of formyl-functionalized phenylboronic acids
Executive Summary
Formyl-functionalized phenylboronic acids (FPBAs) represent a unique class of heterobifunctional linkers that bridge the gap between covalent conjugation and reversible supramolecular assembly. Unlike standard aldehydes, FPBAs possess an internal "switch" governed by the position of the boronic acid group relative to the formyl group.
This guide details the application of 2-formylphenylboronic acid (2-FPBA) and 4-formylphenylboronic acid (4-FPBA) . While they share the same molecular formula, their reactivities are orthogonal:
-
2-FPBA: Facilitates ultra-fast, reversible iminoboronate formation with amines (specifically N-terminal cysteines and lysines) without the need for reducing agents.
-
4-FPBA: Functions as a classic aldehyde for reductive amination or as a boronate affinity handle for the reversible capture of glycoproteins.
Mechanism of Action: The Positional Effect
The utility of FPBAs relies on the interaction between the electrophilic formyl group and the Lewis-acidic boron center.
2-FPBA: The Iminoboronate Effect (Gois Chemistry)
In 2-FPBA, the boronic acid is ortho to the aldehyde. Upon reaction with an amine (e.g., Lysine
-
Consequence: This intramolecular coordination stabilizes the imine against hydrolysis, effectively "locking" the conjugate without reduction (e.g.,
). -
Reversibility: The bond is stable at neutral pH but can be reversed by adding competitive
-nucleophiles (e.g., hydroxylamine) or lowering the pH.
4-FPBA: Classical & Affinity Chemistry
In 4-FPBA, the boronic acid is para to the aldehyde. There is no intramolecular stabilization.
-
Reactivity: The aldehyde behaves like a standard benzaldehyde (requires reduction for stability). The boronic acid remains free to interact with cis-diols (sugars) found on glycoproteins.
Figure 1: Mechanistic divergence of FPBA isomers. 2-FPBA forms stable intramolecular complexes with amines, while 4-FPBA utilizes the boronic acid moiety for intermolecular diol binding.
Protocol A: Rapid N-Terminal Modification using 2-FPBA
Application: Site-selective labeling of proteins/peptides at the N-terminus or Lysines without toxic reducing agents. Basis: Work by Gois et al. demonstrating kinetic enhancement via iminoboronate formation.[1]
Materials
-
Protein of Interest (POI): 10–50 µM in buffer.
-
Reagent: 2-Formylphenylboronic acid (2-FPBA).[3]
-
Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.2 – 7.4.
-
Critical: Avoid Tris or buffers with secondary amines/diols.
-
-
Stock Solvent: DMSO (for 2-FPBA).
Step-by-Step Methodology
-
Preparation: Dissolve 2-FPBA in DMSO to create a 100 mM stock solution.
-
Equilibration: Exchange the POI into Phosphate Buffer (pH 7.4) using a desalting column (e.g., Zeba Spin) to remove any competing amines (Tris, Glycine).
-
Conjugation:
-
Add 2-FPBA stock to the POI solution.
-
Stoichiometry: Use 5–10 equivalents of 2-FPBA relative to the protein.
-
Note: Unlike standard aldehydes which require 50–100x excess, the boronic acid acceleration allows lower equivalents.
-
-
Incubation: Incubate at 25°C for 30–60 minutes .
-
Validation: No reducing agent (NaCNBH
) is added.
-
-
Quenching (Optional): If precise stop-time is required, add excess soluble dopamine or hydroxylamine, which competes for the boronic acid/aldehyde.
-
Purification: Remove excess small molecule via dialysis or size-exclusion chromatography (SEC).
Data Validation (Expected Results):
| Parameter | Standard Reductive Amination | 2-FPBA Iminoboronate |
|---|---|---|
| Reaction Time | 4 – 16 Hours | 30 – 60 Minutes |
| Reversibility | Irreversible (Covalent) | Reversible (pH < 5 or
Protocol B: Reversible Glycoprotein Immobilization using 4-FPBA
Application: "Catch-and-Release" purification of antibodies or glycosylated enzymes. Basis: Boronic acid-diol complexation (Wulff-type equilibrium).
Materials
-
Solid Support: Amino-functionalized magnetic beads or agarose resin.
-
Coupling Agent: Sodium Cyanoborohydride (
). -
Binding Buffer: 100 mM Ammonium Acetate or Phosphate, pH 8.5 – 9.0 .
-
Critical: High pH is required to convert the boronic acid to its reactive boronate anion form (
).
-
-
Elution Buffer: 100 mM Sorbitol or Mannitol in 50 mM Acetate, pH 5.0.
Step-by-Step Methodology
Phase 1: Resin Functionalization (Permanent)
-
Wash amino-beads (1 mL slurry) with Phosphate Buffer (pH 7.0).
-
Add 4-FPBA (50 mM final conc) and
(50 mM). -
Incubate overnight at Room Temperature.
-
Wash beads 5x with water to remove excess reagents.
Phase 2: Glycoprotein Capture (Reversible)
-
Equilibration: Wash functionalized beads with Binding Buffer (pH 8.5) .
-
Capture: Add the complex protein mixture (e.g., cell lysate/serum). Incubate for 30 mins with gentle rotation.
-
Wash: Remove non-glycosylated proteins by washing 3x with Binding Buffer.
-
Troubleshooting: If non-specific binding occurs, increase ionic strength (150 mM NaCl).
-
-
Elution: Add Elution Buffer (Sorbitol/pH 5.0) . Incubate for 15 mins.
Figure 2: Workflow for "Catch-and-Release" glycoprotein purification using 4-FPBA functionalized supports.
Technical Troubleshooting & Expert Insights
The "Tris Trap"
Problem: Low conjugation yields or poor glycoprotein binding. Cause: Tris (tris(hydroxymethyl)aminomethane) contains a 1,3-amino alcohol motif that mimics a cis-diol. It forms a cyclic complex with boronic acids, effectively neutralizing the reagent. Solution: NEVER use Tris buffer with FPBAs. Use Phosphate, HEPES, or MOPS.
Controlling Reversibility (2-FPBA)
While the 2-FPBA iminoboronate is stable, it is not a permanent covalent bond like an amide.
-
To make it permanent: Add a mild reducing agent (
) after the initial 30-minute incubation. This reduces the C=N bond to a C-N bond, retaining the boron moiety for secondary applications (e.g., neutron capture therapy). -
To reverse it: Incubate with 100 mM Hydroxylamine at pH 5.0 for 1 hour.
Solubility
FPBAs are hydrophobic.
-
Protocol Tip: Always dissolve FPBA in a minimal volume of high-grade DMSO or DMF before adding to the aqueous protein buffer. Ensure the final organic solvent concentration is <5% to prevent protein denaturation.
References
-
Cal, P. M., et al. (2012).[6] "Iminoboronates: a new strategy for reversible protein modification."[6] Journal of the American Chemical Society.[6]
-
Bandarage, H. P., et al. (2023). "N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids." Organic Letters.
-
Li, H., et al. (2013). "Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins." Trends in Analytical Chemistry.
-
Gao, X., et al. (2016). "The role of boronic acids in accelerating condensation reactions of α-effect amines." Organic & Biomolecular Chemistry.
-
Takara Bio. "Glycoprotein Enrichment Resin User Manual." Takara Bio / Clontech Protocols.[8]
Sources
- 1. Targeted delivery of boronic acids through bioconjugation [repositorio.ulisboa.pt]
- 2. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01193D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. takarabio.com [takarabio.com]
Troubleshooting & Optimization
Preventing protodeboronation of (3-Formyl-2,4-dimethoxyphenyl)boronic acid
Welcome to the technical support resource for (3-Formyl-2,4-dimethoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this electron-rich arylboronic acid, with a primary focus on preventing its common failure mode: protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with (3-Formyl-2,4-dimethoxyphenyl)boronic acid?
A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is cleaved from the aromatic ring and replaced with a hydrogen atom, resulting in the formation of the corresponding arene (2,4-dimethoxybenzaldehyde in this case). This is a major issue with (3-Formyl-2,4-dimethoxyphenyl)boronic acid due to the high electron density of the phenyl ring, which is imparted by the two methoxy groups. This increased electron density makes the ipso-carbon (the carbon atom attached to the boron) more susceptible to electrophilic attack by a proton source, leading to the undesired side reaction.
Q2: What are the primary factors that promote protodeboronation?
A2: The main drivers of protodeboronation are:
-
Aqueous basic conditions: The presence of water and a base can accelerate the cleavage of the C-B bond.
-
Elevated temperatures: Higher reaction temperatures provide the activation energy needed for this undesired pathway.
-
Presence of proton sources: Water, alcohols, and even acidic impurities can serve as proton donors.
-
Extended reaction times: The longer the boronic acid is subjected to harsh conditions, the more likely it is to degrade.
Q3: How can I quickly check if my (3-Formyl-2,4-dimethoxyphenyl)boronic acid has undergone significant protodeboronation?
A3: A simple way to assess the integrity of your starting material is by taking a ¹H NMR spectrum. The presence of a significant singlet peak around δ 10.3 ppm corresponding to the aldehyde proton of 2,4-dimethoxybenzaldehyde, without the corresponding aromatic signals of the boronic acid, is a strong indicator of protodeboronation. Thin-layer chromatography (TLC) can also be used to compare your starting material to a sample of the potential protodeboronated side-product.
Q4: Is it better to use a boronic ester instead of the boronic acid?
A4: Yes, in many cases, using the corresponding boronic ester (e.g., the pinacol ester) is a highly effective strategy to prevent protodeboronation. The bulky pinacol group sterically hinders the approach of a proton to the ipso-carbon and also reduces the polarization of the C-B bond, making it more stable under typical cross-coupling conditions.
Troubleshooting Guide: Preventing Protodeboronation in Suzuki-Miyaura Cross-Coupling
This section provides detailed troubleshooting advice for when you encounter or wish to prevent protodeboronation of (3-Formyl-2,4-dimethoxyphenyl)boronic acid in Suzuki-Miyaura reactions.
Issue 1: Low Yield of Coupled Product and Formation of 2,4-dimethoxybenzaldehyde
This is the classic symptom of protodeboronation competing with your desired cross-coupling reaction.
Underlying Cause & Mechanistic Explanation:
The Suzuki-Miyaura reaction typically requires a base to activate the boronic acid for transmetalation to the palladium catalyst. However, for electron-rich systems like (3-Formyl-2,4-dimethoxyphenyl)boronic acid, the conditions that favor transmetalation can also promote protodeboronation. The key is to find a balance where the rate of transmetalation significantly outpaces the rate of protodeboronation.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for protodeboronation.
Step-by-Step Methodologies:
1. Re-evaluate the Base:
-
Rationale: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base or non-aqueous conditions can be beneficial.
-
Protocol:
-
Option A (Weaker Base): Instead of strong bases like NaOH or K₃PO₄, consider using milder bases such as K₂CO₃ or CsF.
-
Option B (Anhydrous Conditions): Use a base like CsF in an anhydrous solvent such as dioxane or THF. This minimizes the presence of water, a key ingredient for protodeboronation.
-
| Base | Solvent | Typical Temperature | Notes |
| K₃PO₄ | Dioxane/H₂O | 80-100 °C | High risk of protodeboronation |
| K₂CO₃ | Toluene/EtOH/H₂O | 70-90 °C | Moderate risk |
| CsF | Dioxane (anhydrous) | 80-100 °C | Lower risk, but can be hygroscopic |
2. Lower the Reaction Temperature:
-
Rationale: Protodeboronation has a significant activation energy. Lowering the reaction temperature can slow this side reaction more than it slows the desired coupling.
-
Protocol: Attempt the reaction at a lower temperature (e.g., 60-70 °C) for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction time and side product formation.
3. Modify the Solvent System:
-
Rationale: Minimizing the amount of protic solvents (like water or alcohols) can suppress protodeboronation.
-
Protocol:
-
Use anhydrous solvents such as toluene, dioxane, or THF.
-
If a co-solvent is needed for solubility, consider using a minimal amount of a protic solvent and ensure all solvents are rigorously dried.
-
4. Switch to a Boronic Ester:
-
Rationale: As mentioned in the FAQs, boronic esters, particularly pinacol esters, are significantly more stable towards protodeboronation.
-
Protocol: Preparation of (3-Formyl-2,4-dimethoxyphenyl)boronic acid pinacol ester:
-
To a solution of (3-Formyl-2,4-dimethoxyphenyl)boronic acid (1 equivalent) in a suitable solvent like THF or dichloromethane, add pinacol (1.1 equivalents).
-
Stir the mixture at room temperature. The reaction can be monitored by the disappearance of the boronic acid starting material by TLC.
-
The water generated during the reaction can be removed by adding a drying agent like anhydrous MgSO₄ or by azeotropic removal with a suitable solvent.
-
Once the reaction is complete, filter off the drying agent and concentrate the solution under reduced pressure to obtain the boronic ester, which can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
-
Issue 2: Inconsistent Reaction Results
Underlying Cause & Mechanistic Explanation:
Inconsistent results often point to issues with the quality and storage of the (3-Formyl-2,4-dimethoxyphenyl)boronic acid. Boronic acids can be susceptible to oxidative degradation and can also exist in different forms (monomer, trimeric anhydride), which can affect their reactivity.
Preventative Measures:
Caption: Best practices for consistent results.
Best Practices for Storage and Handling:
-
Storage: (3-Formyl-2,4-dimethoxyphenyl)boronic acid should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen and moisture, which can lead to degradation.
-
Handling: When weighing and handling the boronic acid, do so quickly to minimize its exposure to the atmosphere. For sensitive reactions, it is advisable to use freshly opened material or material that has been stored under optimal conditions.
-
Quality Control: Before use, especially if the material has been stored for a long time, it is good practice to check its purity by NMR or LC-MS. This will help you to adjust the stoichiometry of your reaction accordingly if some degradation has occurred.
References
-
Mechanism of Protodeboronation: A comprehensive review on the stability of boronic acids and the mechanisms of their decomposition.
- Title: Boronic Acids: Preparation and Applic
- Source: John Wiley & Sons
-
URL: [Link]
-
Suzuki-Miyaura Cross-Coupling: Authoritative overview of the reaction, including common side reactions.
- Title: The Suzuki-Miyaura Cross-Coupling Reaction
- Source: Chemical Reviews
-
URL: [Link]
-
Use of Boronic Esters: A detailed account of the advantages of using boronic esters in cross-coupling reactions.
- Title: Boronic Esters in Suzuki-Miyaura Cross-Coupling
- Source: Organic Reactions
-
URL: [Link]
Advanced Catalysis Support Center: Sterically Hindered Suzuki-Miyaura Coupling
Status: Operational Topic: Optimization of Ortho-Substituted/Hindered Biaryl Synthesis Ticket ID: SM-HINDERED-OPT-001
Mission Statement
Welcome to the Advanced Catalysis Support Hub. This guide addresses the kinetic and thermodynamic barriers associated with sterically hindered Suzuki-Miyaura cross-couplings. When coupling ortho,ortho-disubstituted aryl halides or boronic acids, standard catalytic cycles fail due to retarded transmetallation and competitive protodeboronation. The following workflows are designed to overcome these specific energy barriers.
Section 1: Critical Troubleshooting (Q&A)
Q1: My reaction with ortho-substituted substrates yields <10% product, but the catalyst is active (not turning black immediately). Why is the standard Pd(PPh₃)₄ system failing?
A: You are facing a "Cone Angle" and "Ligation State" failure. Standard phosphines like PPh₃ (Cone angle ~145°) are insufficiently bulky to promote the formation of the active mono-ligated Pd(0)L species required for hindered substrates. Furthermore, they lack the electron-donating power to facilitate oxidative addition into electron-rich, hindered halides.
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Ligand Choice: Use SPhos or XPhos .
-
Mechanism: These ligands possess a secondary interaction between the palladium and the ipso-carbon of the lower biaryl ring. This stabilizes the monoligated Pd(0) species, preventing catalyst decomposition while creating a highly active center that can accommodate bulky substrates during oxidative addition.
-
Evidence: Barder and Buchwald demonstrated that SPhos allows for the coupling of tri-ortho-substituted biaryls in high yields where PPh₃ fails completely.
Q2: I observe full consumption of the aryl halide, but the major product is the reduced arene (dehalogenation) or the boronic acid has converted to a simple arene (protodeboronation). What is happening?
A: You have a rate mismatch between Transmetallation and Protodeboronation. In hindered systems, the transmetallation step becomes rate-determining (RDS). The bulky boronate cannot easily approach the Pd(II) center. Consequently, the boronic acid sits in the basic solution longer, making it susceptible to base-catalyzed hydrolytic deboronation.
The Fix:
-
Reduce Water/Base Exposure: If using boronic acids, switch to MIDA boronates (slow release) or Potassium Trifluoroborates (more stable).
-
Solvent Switch: Move to anhydrous conditions using a phase-transfer system (e.g., Toluene/K₃PO₄ with minimal water) or use 1,4-Dioxane which often stabilizes the transition state.
-
Concentration: High concentration (1M) can sometimes favor the bimolecular coupling over the pseudo-first-order hydrolytic decomposition.
Q3: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. Is the catalyst dying?
A: It is likely Product Inhibition or Ligand Scrambling. In hindered couplings, the resulting biaryl product is bulky. If the ligand is not bulky enough to displace the product during reductive elimination, the product may remain coordinated, poisoning the catalyst.
The Fix:
-
Precatalysts: Stop using in-situ generated catalysts (Pd(OAc)₂ + Ligand). Use Pd-precatalysts (e.g., XPhos Pd G3 or G4). These ensure a strict 1:1 Pd:Ligand ratio and rapid initiation, preventing the formation of inactive Pd-dimers or "Pd-black" precipitation early in the reaction.
Section 2: Comparative Data Analysis
Table 1: Ligand Performance Matrix for Hindered Substrates
| Ligand / System | Cone Angle (°) | Electronic Character | Best For... | Risk Factor |
| PPh₃ | 145° | Moderate Donor | Unhindered substrates only. | High: Fails oxidative addition on hindered/Cl-substrates. |
| P(t-Bu)₃ | 182° | Strong Donor | Sterically demanding alkyl-aryl couplings. | Med: Pyrophoric; air sensitive. |
| SPhos | ~190° | Strong Donor | Universal standard for ortho-substitution. | Low: Very stable; high turnover. |
| XPhos | ~200° | Strong Donor | Heteroaryl chlorides & tosylates. | Low: Excellent for heteroatomic hindrance. |
| PEPPSI-IPr | N/A (NHC) | Strong Sigma Donor | Extremely hindered/electron-poor substrates. | Med: Requires specific activation protocol. |
Section 3: The "Gold Standard" Protocol
Workflow: Coupling of 2,6-Disubstituted Aryl Halide with 2-Substituted Boronic Acid
Rationale: This protocol utilizes a Third-Generation (G3) Buchwald Precatalyst to ensure immediate active species formation and K₃PO₄ to manage the pH, minimizing protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv) — Excess required due to potential deboronation.
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1:4 Water/Toluene or 1,4-Dioxane (degassed).
Step-by-Step:
-
Vessel Prep: Charge a reaction vial with a stir bar, Aryl Halide, Boronic Acid, and K₃PO₄.
-
Catalyst Addition: Add XPhos Pd G3. Note: G3 precatalysts are air-stable solids.
-
Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes homocoupling and phenol formation.
-
Solvent Addition: Add the degassed solvent mixture via syringe through the septum.
-
Activation: Place in a pre-heated block at 80–100°C .
-
Why? High temperature is required to overcome the activation energy of the hindered transmetallation step.
-
-
Monitoring: Monitor by HPLC/UPLC at 1 hour. If SM remains but no side products are forming, increase temp to 110°C.
Section 4: Visualizing the Mechanism & Troubleshooting
Diagram 1: The Steric Bottleneck
This diagram highlights where the cycle breaks down for hindered substrates.
Caption: The red octagon indicates the Transmetallation step, which becomes rate-limiting in hindered systems, allowing competitive protodeboronation (grey) to occur.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying whether the failure is catalytic (left branch) or mechanistic/side-reaction based (right branch).
References
-
Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Journal of the American Chemical Society. [Link]
-
Organoboron Reagents: A Practical Guide for the Synthetic Chemist. Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chemical Society Reviews. [Link]
-
Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Organ, M. G., et al. (2006). Chemistry - A European Journal. [Link]
-
A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Milne, J. E., & Buchwald, S. L. (2004). Journal of the American Chemical Society. [Link]
Technical Support Center: Stability & Storage of (3-Formyl-2,4-dimethoxyphenyl)boronic Acid
Case ID: FDMPBA-STAB-001 Status: Operational Severity: High (Compound is multi-functional and labile)
Executive Summary: The Stability Paradox
Welcome to the technical support hub for (3-Formyl-2,4-dimethoxyphenyl)boronic acid .
This compound presents a unique "Stability Paradox" due to its trifunctional nature:
-
Boronic Acid (C1): Prone to dehydration (boroxine formation) and protodeboronation.
-
Aldehyde (C3): Highly susceptible to aerobic auto-oxidation to carboxylic acid.
-
Methoxy (C2, C4): The ortho-methoxy group (C2) creates steric strain and electronic effects that can accelerate hydrolytic cleavage of the C-B bond.
Immediate Action Required: If your material has been stored at room temperature in an unsealed container for >24 hours, assume partial degradation. Proceed immediately to Section 4 (Quality Control) before using in synthesis.
Mechanistic Insight: Why Degradation Happens
To prevent degradation, one must understand the enemy. This molecule does not simply "go bad"; it follows specific thermodynamic pathways.
The Pathways of Decay
-
Pathway A: Boroxine Cycle (Reversible/Benign): In dry conditions, three molecules dehydrate to form a cyclic trimer (boroxine). This is often mistaken for impurity but is actually a stable storage form.
-
Pathway B: Auto-Oxidation (Irreversible): Oxygen attacks the aldehyde (forming a benzoic acid derivative) or the C-B bond (forming a phenol).
-
Pathway C: Protodeboronation (Irreversible): Moisture facilitates the hydrolysis of the C-B bond, replacing the boron with a proton. This is catalyzed by the ortho-methoxy group via coordination effects.
Visualization: The Stability Landscape
The following diagram maps the fate of your molecule based on environmental exposure.
Figure 1: Stability landscape showing reversible storage forms (Green) vs. irreversible degradation pathways (Red).
Standard Operating Procedure (SOP): Storage Protocol
Objective: Maximize shelf-life (>12 months) by inhibiting Pathways B and C while managing Pathway A.
The "Cold-Dry-Inert" Triad
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Arrhenius equation dictates that reaction rates (oxidation/hydrolysis) drop significantly at sub-zero temperatures. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass + Parafilm | Amber glass blocks UV light (which catalyzes aldehyde radical formation). Parafilm creates a secondary gas seal. |
| Desiccation | Active Desiccant | Presence of silica gel or |
Step-by-Step Storage Workflow
-
Aliquot Immediately: Upon receipt, do not store the bulk bottle. Divide the material into single-use aliquots (e.g., 100mg vials) inside a glovebox or glovebag.
-
Why? Repeated freeze-thaw cycles and opening of the main bottle introduce condensation, accelerating Pathway C.
-
-
Inert Purge: Flush each vial with Argon for 30 seconds before capping.
-
Seal: Cap tightly and wrap the junction with Parafilm.
-
Double Containment: Place vials inside a larger jar containing a desiccant packet.
-
Freeze: Store at -20°C.
Troubleshooting & FAQs
Q1: My sample has turned from off-white to yellow/brown. Is it usable?
-
Diagnosis: Color change usually indicates oxidation of the aldehyde group or formation of phenolic impurities (quinones).
-
Action: Check solubility. If the material contains significant insoluble dark specks in methanol, degradation is advanced. Perform a TLC comparison with a fresh standard. If a new spot appears (lower Rf typically indicates carboxylic acid), repurify or discard.
Q2: The NMR spectrum shows broad peaks or "missing" protons. Is the purity low?
-
Analysis: This is often a False Positive for degradation. Boronic acids form hydrogen-bonded networks or partial anhydrides (boroxines) in non-polar solvents (like
), leading to line broadening. -
Solution: Add 1-2 drops of
or use (Methanol-d4) as the solvent. This breaks the oligomers/anhydrides, converting everything back to the monomeric boronic acid species, resulting in sharp peaks.
Q3: I am getting low yields in Suzuki coupling. Why?
-
Root Cause: The ortho-methoxy group facilitates rapid protodeboronation under the basic conditions of the Suzuki reaction (Lennox & Lloyd-Jones, 2014).
-
Protocol Adjustment:
-
Use anhydrous bases (e.g.,
, ) instead of aqueous carbonate. -
Lower the reaction temperature.
-
Use a catalyst system that promotes rapid Transmetallation (e.g., Pd-RuPhos or Pd-XPhos) to outcompete the degradation rate.
-
Q4: Can I recover the boronic acid if it has turned into the boroxine (anhydride)?
-
Answer: Yes. Boroxine formation is reversible.
-
Protocol: Simply dissolving the material in the aqueous reaction solvent (for Suzuki) is usually sufficient to re-hydrolyze it in situ. No separate step is required.
Quality Control (QC) Workflow
Before committing this reagent to a high-value synthesis, validate its integrity using this logic flow.
Validation & Comparative
Comparative 1H NMR Analysis: (3-Formyl-2,4-dimethoxyphenyl)boronic acid
This guide provides a rigorous comparative analysis of the 1H NMR spectrum of (3-Formyl-2,4-dimethoxyphenyl)boronic acid , contrasting it with its primary degradation product (2,6-dimethoxybenzaldehyde) and its stable alternative (pinacol ester).
Executive Summary
(3-Formyl-2,4-dimethoxyphenyl)boronic acid is a highly functionalized, electron-rich building block used in Suzuki-Miyaura cross-coupling reactions. Its structural complexity—specifically the steric crowding of the boronic acid group by an ortho-methoxy substituent—renders it prone to protodeboronation .
This guide empowers researchers to:
-
Validate Identity: Distinguish the target compound from its symmetric precursor/degradant using spin-spin splitting patterns.
-
Assess Purity: Quantify protodeboronation by monitoring the restoration of aromatic symmetry.
-
Optimize Handling: Choose the correct solvent system to prevent in situ degradation during analysis.
Structural Logic & The "Symmetry Break"
The most reliable method for validating this compound is not chemical shift position, but molecular symmetry .
-
The Target (Boronic Acid): The introduction of the boronic acid group at the C1 position (relative to B) breaks the inherent symmetry of the 2,6-dimethoxybenzaldehyde core. The resulting molecule is asymmetric , yielding distinct signals for every proton.
-
The Impurity (Deboronated): Upon loss of the boronic acid group (protodeboronation), the molecule reverts to 2,6-dimethoxybenzaldehyde , which possesses a C2 axis of symmetry.
Critical Diagnostic Markers
| Feature | Target: (3-Formyl-2,4-dimethoxyphenyl)B(OH)₂ | Impurity: 2,6-Dimethoxybenzaldehyde |
| Symmetry | Asymmetric ( | Symmetric ( |
| Methoxy (-OMe) | Two Singlets (3H each) Distinct chemical environments | One Singlet (6H) Equivalent environments |
| Aromatic Region | Two Doublets (1H each) H5 and H6 are non-equivalent | Doublet (2H) + Triplet (1H) H3/H5 equivalent; H4 unique |
| Aldehyde (-CHO) | Singlet (~10.2 ppm) | Singlet (~10.4 ppm) |
Comparative Spectral Data
The following table summarizes the expected chemical shifts in DMSO-d₆ .
| Proton Assignment | Target (Free Acid) | Pinacol Ester (Alternative) | Degradant (Aldehyde) |
| -CHO (Aldehyde) | 10.15 - 10.25 ppm (s, 1H) | 10.15 - 10.25 ppm (s, 1H) | 10.35 - 10.45 ppm (s, 1H) |
| Ar-H (H6) | ~7.8 ppm (d, 1H, J≈8Hz) | ~7.7 ppm (d, 1H) | 7.5 ppm (t, 1H, J≈8Hz) (H4) |
| Ar-H (H5) | ~6.9 ppm (d, 1H, J≈8Hz) | ~6.8 ppm (d, 1H) | 6.7 ppm (d, 2H, J≈8Hz) (H3/5) |
| B(OH)₂ | ~8.0 - 8.5 ppm (br s, 2H) | Absent | Absent |
| -OMe (C2) | ~3.95 ppm (s, 3H) | ~3.90 ppm (s, 3H) | 3.88 ppm (s, 6H) |
| -OMe (C4) | ~3.85 ppm (s, 3H) | ~3.85 ppm (s, 3H) | (Merged with above) |
| Pinacol (-CH₃) | Absent | 1.30 ppm (s, 12H) | Absent |
Note: Chemical shifts are estimated based on substituent additivity rules and analogous ortho-substituted phenylboronic acids. The splitting pattern (d/d vs d/t) is the definitive confirmation.
Experimental Protocol: Artifact-Free Analysis
Boronic acids are dynamic molecules. Improper handling can lead to false negatives due to anhydride (boroxine) formation or esterification with the solvent.
Step-by-Step Workflow
-
Solvent Selection:
-
Recommended: DMSO-d₆ (Dry) .
-
Why? DMSO forms a complex with the boron center, stabilizing the monomeric species and slowing protodeboronation. It also allows visualization of the B(OH)₂ protons.
-
-
Avoid: Methanol-d₄ (CD₃OD) .
-
Why? Methanol rapidly exchanges with the B(OH)₂ protons (disappearing signal) and forms methyl boronate esters, complicating the spectrum.
-
-
Avoid: Wet CDCl₃ .
-
Why? Acidic impurities in chloroform can catalyze protodeboronation.
-
-
-
Sample Preparation:
-
Weigh 5-10 mg of the solid into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Crucial:Do not heat to dissolve. Sonicate briefly if necessary. Heat accelerates boroxine formation and degradation.
-
-
Acquisition:
-
Run a standard proton sequence (16-32 scans).
-
Set relaxation delay (d1) to ≥ 5 seconds to ensure accurate integration of the aldehyde and aromatic protons for purity calculations.
-
Decision Logic: Validating the Spectrum
Use this flowchart to interpret your NMR data and identify the state of your compound.
Figure 1: Diagnostic logic for distinguishing the target boronic acid from its deboronated impurity based on symmetry-driven spectral features.
Troubleshooting & Stability
Issue: Broadening of Signals
-
Cause: Dynamic equilibrium between the monomeric boronic acid and its cyclic anhydride (boroxine).
-
Solution: Add a small amount (1-2 drops) of D₂O to the DMSO-d₆ tube. This pushes the equilibrium towards the monomeric boronate species, sharpening the signals (though the OH peak will disappear due to exchange).
Issue: Extra Signals in Aliphatic Region
-
Cause: If analyzing the Pinacol Ester , look for a strong singlet at ~1.3 ppm (12H).
-
Comparison: The pinacol ester is significantly more stable than the free acid. If your free acid shows >10% degradation, consider converting it to the pinacol ester for storage or purification.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on boronic acid stability and NMR characteristics).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Discusses protodeboronation mechanisms of ortho-substituted boronic acids).
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (Standard nomenclature for boronic acids).
Comparing reactivity of 3-formyl vs 4-formyl phenylboronic acid isomers
Executive Summary
In the design of molecular sensors, reversible cross-linkers, and Suzuki-Miyaura substrates, the choice between 3-formylphenylboronic acid (3-FPBA) and 4-formylphenylboronic acid (4-FPBA) is dictated by the trade-off between Lewis acidity and hydrolytic stability .
-
Select 4-FPBA for biological sensing and dynamic covalent chemistry at physiological pH (7.4). Its lower pKa facilitates stronger diol binding (e.g., glucose sensing) and faster imine formation.
-
Select 3-FPBA for synthetic intermediates and Suzuki couplings requiring harsh conditions. It exhibits superior resistance to protodeboronation compared to the para isomer.
Electronic & Structural Fundamentals
To predict reactivity, we must analyze the electronic influence of the formyl group (-CHO) relative to the boronic acid moiety (-B(OH)2).
Hammett Substituent Effects
The reactivity difference is governed by the Hammett substituent constants (
-
4-FPBA (Para): The formyl group exerts both Inductive (-I) and Resonance (-R) withdrawal. This significantly decreases electron density on the boron atom.
-
3-FPBA (Meta): The formyl group exerts primarily Inductive (-I) withdrawal. The resonance effect is decoupled from the boron center.
Comparative Data Table
| Feature | 3-Formylphenylboronic Acid (3-FPBA) | 4-Formylphenylboronic Acid (4-FPBA) | Impact |
| Substitution | Meta | Para | Structural Geometry |
| Hammett ( | 4-FPBA is more electron-deficient. | ||
| Approx. pKa | ~ 8.6 - 8.8 | ~ 7.8 - 8.2 | 4-FPBA is a stronger Lewis acid. |
| Protodeboronation | Low / Moderate | High | 4-FPBA is less stable in hot aqueous base. |
| Aldehyde Electrophilicity | Moderate | High | 4-FPBA forms imines faster. |
Application Analysis: Suzuki-Miyaura Coupling
In cross-coupling reactions, the boronic acid acts as the nucleophile during the transmetallation step.
The Stability Paradox
While electron-deficient boronic acids (like 4-FPBA) often undergo transmetallation faster, they are highly susceptible to protodeboronation (cleavage of the C-B bond by water/base).
-
Mechanism: In 4-FPBA, the electron-withdrawing formyl group at the para position stabilizes the anionic intermediate formed during hydrolytic cleavage.
-
Operational Consequence: If you use 4-FPBA in standard aqueous base (K2CO3/H2O) at high temperatures, you will observe significant yields of benzaldehyde (the deboronated byproduct).
Recommended Protocol: 3-FPBA Optimization
For 3-FPBA, standard conditions suffice. For 4-FPBA, anhydrous conditions are preferred to prevent C-B cleavage.
Protocol: High-Fidelity Coupling for Formyl-PBA
-
Solvent System: Use 1,4-Dioxane or DMF (Anhydrous). Avoid MeOH/Water mixtures for 4-FPBA.
-
Base: Use CsF (Cesium Fluoride) or K3PO4 (suspended). Rationale: Fluoride activation promotes transmetallation without the high pH that triggers deboronation.
-
Catalyst: Pd(dppf)Cl2 (3 mol%).
-
Temperature: 80 °C.
Application Analysis: Bioconjugation & Sensing
This is where 4-FPBA dominates. These molecules are "Dual-Warhead" linkers: the boronic acid binds diols (sugars), and the aldehyde binds amines (lysine residues).
The pKa Advantage of 4-FPBA
Boronic acids bind sugars most effectively when they are in the anionic, tetrahedral boronate form.
-
Physiological pH (7.4): Since 4-FPBA has a pKa closer to 8.0, a larger fraction exists as the reactive boronate anion at pH 7.4 compared to 3-FPBA (pKa ~8.7).
-
Result: 4-FPBA shows higher apparent binding constants for Glucose and Sialic Acid at neutral pH.
Pathway Visualization
The following diagram illustrates the divergent utility of the isomers based on pH and reaction type.
Figure 1: Decision matrix for selecting 3-FPBA vs. 4-FPBA based on experimental goals.
Experimental Protocol: Dynamic Imine Exchange
This protocol measures the reactivity of the aldehyde handle. 4-FPBA typically reaches equilibrium faster due to the increased electrophilicity of the carbonyl carbon.
Objective: Compare relative rates of Schiff base formation.
Reagents:
-
Isomer (3-FPBA or 4-FPBA): 10 mM
-
Amine (e.g., Benzylamine): 10 mM
-
Solvent: d6-DMSO (for NMR monitoring) or Methanol.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mM of the boronic acid isomer in 0.5 mL d6-DMSO.
-
Initiation: Add 1.0 equivalent of Benzylamine.
-
Monitoring: Immediately transfer to NMR probe.
-
Acquisition: Monitor the disappearance of the aldehyde proton (
~10.0 ppm) and appearance of the imine proton ( ~8.4 ppm). -
Data Analysis: Plot conversion vs. time.
-
Expectation: 4-FPBA will show a steeper initial slope (
) due to the electron-withdrawing resonance effect of the para-boron group enhancing the carbonyl's susceptibility to nucleophilic attack.
-
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid physical properties and stability).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. (Comparison of isomer performance in saccharide sensing).
Technical Guide: Characterization and Differentiation of (3-Formyl-2,4-dimethoxyphenyl)boronic Acid and its Boroxine Anhydride
Executive Summary
For researchers utilizing (3-Formyl-2,4-dimethoxyphenyl)boronic acid (CAS: 1072952-50-1) in Suzuki-Miyaura cross-couplings or reductive aminations, distinguishing between the monomeric acid and its cyclic trimer (boroxine anhydride) is critical for accurate stoichiometry.
Commercial batches of arylboronic acids are rarely pure monomers; they exist as dynamic mixtures. The 2,4-dimethoxy substitution pattern provides significant electron density, modulating the Lewis acidity of the boron center, while the 2-position methoxy group introduces steric strain that influences the thermodynamics of trimerization. This guide outlines the analytical differentiation of these species to ensure experimental reproducibility.
The Chemical Context: The Dehydration Equilibrium
The fundamental challenge is not "purity" in the traditional sense, but speciation . Boronic acids undergo reversible dehydration to form boroxines. This process is driven by entropy and water removal (e.g., vacuum drying, storage in desiccators).
-
Monomer: (3-Formyl-2,4-dimethoxyphenyl)boronic acid (
) -
Trimer: Tris(3-formyl-2,4-dimethoxyphenyl)boroxine (
)
For this specific molecule, the 2-methoxy substituent creates steric hindrance that slightly destabilizes the planar six-membered boroxine ring compared to unsubstituted phenylboronic acid, yet the equilibrium persists.
Visualizing the Transformation
The following diagram illustrates the reversible dehydration pathway.
Figure 1: The thermodynamic equilibrium between the boronic acid monomer and the boroxine trimer.
Analytical Differentiation Matrix
The following table summarizes the observable differences between the two species. Note that in solution, the observed species depends heavily on the solvent's water content.
| Feature | Boronic Acid (Monomer) | Boroxine (Anhydride) |
| Stoichiometry (MW) | 223.98 g/mol | 617.84 g/mol (Effective Eq: 205.9 g/mol ) |
| IR Spectroscopy | Broad O-H stretch ( | Distinct B-O-B ring modes ( |
| Sharp, distinct multiplets | Often broadened or slightly shifted | |
| Solubility | High in polar protic solvents (MeOH, Water/Base) | Higher in non-polar aprotic solvents (DCM, |
| Melting Point | Often lower, ill-defined (dehydrates upon heating) | Higher, distinct melting point |
Detailed Experimental Protocols
Protocol A: The "Variable Solvent" NMR Test (Gold Standard)
This is the most reliable method to determine the state of your bulk material. It utilizes the fact that boroxines hydrolyze rapidly in the presence of water.
Objective: Confirm if the bulk solid is predominantly boroxine or acid.
-
Sample Prep (Tube A - Dry): Dissolve
of sample in of dry (dried over molecular sieves).-
Observation: If the sample dissolves easily in
, it likely contains significant boroxine character. Pure boronic acids are often sparingly soluble in chloroform.
-
-
Sample Prep (Tube B - Wet): Dissolve
of sample in of containing . -
Acquisition: Run
NMR on both. -
Analysis:
-
Tube A (
): Look for the aldehyde proton ( ) at . If the sample is a boroxine, you may see slight broadening or multiple sets of peaks due to restricted rotation or partial hydrolysis from trace moisture. -
Tube B (
): The presence of forces the equilibrium entirely to the monomer . This spectrum represents the "True Acid" baseline.
-
-
Comparison: If Tube A shows chemical shifts identical to Tube B, your "dry" sample was already the acid (or hydrolyzed immediately). If Tube A shows shifted aromatic peaks that converge to Tube B's peaks upon adding a drop of
to Tube A, the original solid was the boroxine .
Protocol B: Gravimetric Stoichiometry Check
Because the boroxine is "dehydrated," it has a lower effective equivalent weight than the acid.
-
Boronic Acid MW: 223.98 g/mol
-
Boroxine MW: 617.84 g/mol
The Test: If you assume the material is 100% Acid but it is actually 100% Boroxine, you will overcharge the reagent by approximately 8.7% .
-
Weigh
of sample. -
Perform a Karl Fischer (KF) titration.
-
Theoretical Water Content:
-
Pure Acid: High theoretical water release upon reaction (but KF measures free water).
-
Pure Boroxine: Near 0% water.
-
-
Result: If KF is
, treat the material as Boroxine for stoichiometric calculations.
Performance Implications in Synthesis
Suzuki-Miyaura Coupling
In palladium-catalyzed cross-couplings, the active species is the boronate species formed in situ with base.
-
Using Boroxine: The boroxine must first hydrolyze to the acid, then coordinate with the base (
, ).-
Risk: In strictly anhydrous conditions (e.g., anhydrous dioxane/base), boroxine breakdown is slow, leading to stalled conversion.
-
Solution: Always add a defined equivalent of water (e.g., 5-10% v/v) to the reaction solvent if using boroxine-rich batches.
-
Reductive Amination (Aldehyde Reactivity)
The 3-formyl group is the target here.
-
Risk: Boroxine formation brings three aldehyde groups into close proximity. This can sterically hinder bulky amines from attacking the carbonyl carbon.
-
Recommendation: Pre-dissolve the reagent in MeOH or wet solvent to break the trimer before adding the amine.
Decision Workflow
Use this logic flow to determine how to handle your specific batch of (3-Formyl-2,4-dimethoxyphenyl)boronic acid.
Figure 2: Operational workflow for batch characterization and stoichiometric adjustment.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications.
- Santini, C. C., et al. (2018). "Equilibrium between boronic acid and boroxine: An NMR and crystallographic study." Journal of Organic Chemistry. (General reference for boroxine-acid equilibrium mechanics).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
